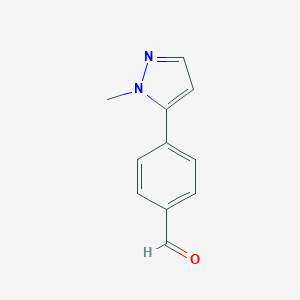

4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Description

Properties

IUPAC Name |

4-(2-methylpyrazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNVJHWXCUOBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443017 | |

| Record name | 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179055-28-8 | |

| Record name | 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179055-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of a viable synthetic pathway for 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary synthetic strategy detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for carbon-carbon bond formation. This guide includes detailed experimental protocols for the synthesis of key precursors, the final coupling reaction, and the presentation of relevant chemical data in a structured format. Visual diagrams generated using Graphviz are provided to illustrate the reaction scheme and experimental workflow, adhering to specified design constraints for clarity and accessibility.

Introduction

Heterocyclic aldehydes are critical intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. This compound, with its distinct pyrazole and benzaldehyde moieties, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, which offers high yields and functional group tolerance. This guide will focus on the Suzuki-Miyaura coupling between a brominated pyrazole derivative and a formyl-substituted boronic acid.

Overall Synthetic Scheme

The proposed synthesis is a two-step process starting from commercially available materials. The first phase involves the preparation of the necessary precursors: 1-methyl-5-bromo-1H-pyrazole and 4-formylphenylboronic acid. The second phase is the palladium-catalyzed Suzuki-Miyaura cross-coupling of these intermediates to yield the final product.

Figure 1: Overall reaction scheme for the synthesis.

Synthesis of Precursors

Synthesis of 1-Methyl-5-bromo-1H-pyrazole

The bromination of 1-methyl-1H-pyrazole is a key step in preparing one of the coupling partners. While direct bromination can lead to a mixture of isomers, specific conditions can favor the desired 5-bromo product. A general procedure adapted from related pyrazole brominations is presented.

Experimental Protocol:

-

To a stirred solution of 1-methyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 1-methyl-5-bromo-1H-pyrazole.

Synthesis of 4-Formylphenylboronic Acid

4-Formylphenylboronic acid is a crucial bifunctional molecule used as a building block in organic synthesis.[1] One common synthesis route starts from 4-bromobenzaldehyde.[1]

Experimental Protocol:

-

Protect the aldehyde group of 4-bromobenzaldehyde (1.0 eq.) as an acetal using ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (pTSA) in toluene, with azeotropic removal of water.

-

In a separate flame-dried flask under an inert atmosphere (Nitrogen or Argon), activate magnesium turnings (1.5 eq.) with a small crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Add the protected 4-bromobenzaldehyde derivative dropwise to the activated magnesium to form the Grignard reagent.

-

Cool the Grignard solution to -78 °C and add triisopropyl borate (1.5 eq.) dropwise.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours to hydrolyze the borate ester and the acetal.

-

Extract the aqueous layer with ethyl acetate. The product often precipitates and can be collected by filtration.[1]

-

Wash the solid with cold water and dry under vacuum to yield 4-formylphenylboronic acid. A purity of ≥98.0% is often required for subsequent pharmaceutical applications.[2]

Core Synthesis: Suzuki-Miyaura Coupling

The final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-methyl-5-bromo-1H-pyrazole with 4-formylphenylboronic acid. The following is a generalized protocol adapted from established procedures for similar aryl-aryl couplings.[3][4]

Figure 2: Experimental workflow for the Suzuki coupling.

Experimental Protocol:

-

To a three-necked round-bottom flask equipped with a condenser and under an inert atmosphere, add 1-methyl-5-bromo-1H-pyrazole (1.0 eq.), 4-formylphenylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.03 eq.).

-

Add a degassed solvent system, such as a 2:1:1 mixture of toluene, ethanol, and water.

-

Add an aqueous solution of a base, typically 2 M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq.).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-12 hours.

-

Monitor the reaction for the disappearance of the starting materials using TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

Quantitative data for the reactants and the final product are summarized below.

Table 1: Properties of Key Reactants and Product

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1-Methyl-5-bromo-1H-pyrazole | 51094-14-3 | C₄H₅BrN₂ | 161.00 | - |

| 4-Formylphenylboronic acid | 87199-17-5 | C₇H₇BO₃ | 149.94 | White to light yellow powder[2] |

| This compound | 179055-28-8 | C₁₁H₁₀N₂O | 186.21 | - |

Table 2: Summary of Reaction Conditions and Expected Yields

| Reaction Step | Key Reagents | Solvent | Temperature | Typical Yield |

| Bromination of 1-Methylpyrazole | NBS | Acetonitrile | 0 °C to RT | 60-80% |

| Synthesis of 4-Formylphenylboronic acid | 4-Bromobenzaldehyde, Mg, B(OiPr)₃ | THF | -78 °C to RT | 75-90%[1] |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 70-95% |

Table 3: Characterization Data for this compound

| Analysis | Data |

| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm): ~10.0 (s, 1H, -CHO), 7.9-7.5 (m, 5H, Ar-H & Pyrazole-H), 7.4 (d, 1H, Pyrazole-H), 3.8 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | Expected δ (ppm): ~192 (-CHO), 145-128 (Ar-C & Pyrazole-C), 37 (N-CH₃) |

| Mass Spec (ESI) | m/z: 187.08 [M+H]⁺ |

| Purity | >98% (as per typical supplier specifications)[5] |

Note: NMR chemical shifts are estimations based on the chemical structure and should be confirmed by experimental analysis.

Conclusion

The synthesis of this compound can be reliably achieved through a Suzuki-Miyaura cross-coupling reaction. The presented guide outlines a robust pathway involving the preparation of key bromo-pyrazole and boronic acid intermediates followed by a palladium-catalyzed coupling. The detailed protocols and structured data provide a solid foundation for researchers to successfully synthesize this important chemical building block for applications in drug discovery and materials science.

References

4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the chemical and physical properties of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data, this guide summarizes the currently accessible information and highlights areas where further experimental investigation is required. This compound, featuring a substituted pyrazole ring linked to a benzaldehyde moiety, presents a scaffold with potential for diverse biological activities, characteristic of the broader pyrazole class of compounds.

Chemical Properties and Identifiers

This compound is a solid organic compound at room temperature.[1] Its core structure consists of a benzaldehyde ring substituted at the para position with a 1-methyl-1H-pyrazol-5-yl group.

| Property | Value | Source |

| CAS Number | 179055-28-8 | [2] |

| Molecular Formula | C₁₁H₁₀N₂O | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

| Boiling Point | No data available | [3] |

Spectroscopic Data

Detailed experimental spectra (NMR, IR, Mass Spectrometry) for this compound are not widely published. Commercial suppliers indicate the availability of such data upon request.[3] For reference, the expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically δ 9-10 ppm), aromatic protons on the benzene ring, protons on the pyrazole ring, and the methyl group protons (typically δ 3-4 ppm).

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde (typically δ 190-200 ppm), along with signals for the aromatic and pyrazole ring carbons and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1700 cm⁻¹. Other characteristic peaks would include those for C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching of the aromatic and pyrazole rings.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (186.21). Fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) and other characteristic fragments.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the public domain. However, the synthesis of structurally similar compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is achieved through a Vilsmeier-Haack reaction.[4] This suggests a plausible synthetic route.

A potential synthetic workflow is proposed below.

Caption: Proposed workflow for the synthesis of this compound.

General Protocol (Hypothetical):

-

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.

-

Reaction: 1-methyl-5-phenyl-1H-pyrazole is added to the prepared Vilsmeier reagent. The reaction mixture is heated to facilitate the formylation reaction.

-

Work-up: The reaction is quenched by pouring it into ice-water, followed by neutralization with a base (e.g., sodium bicarbonate).

-

Extraction and Purification: The product is extracted with a suitable organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified using column chromatography.

Note: This is a generalized protocol and would require optimization for temperature, reaction time, and purification solvent system.

Biological Activity and Signaling Pathways

While the pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs with a wide range of biological activities including anti-inflammatory and anticancer properties, there is currently no specific published data on the biological activity or the signaling pathway involvement of this compound.[5][6]

Given the presence of the pyrazole core, this compound could be investigated for activities such as:

-

Inhibition of protein kinases

-

Anti-inflammatory effects (e.g., COX inhibition)

-

Anticancer activity

-

Antimicrobial properties

Further research is necessary to elucidate any potential therapeutic applications.

Caption: Logical relationship of potential, unconfirmed biological activities.

Conclusion and Future Directions

This compound is a chemical entity with potential for further investigation in the field of drug discovery, largely owing to its pyrazole core. However, a significant lack of publicly available data on its specific physicochemical properties, detailed synthesis protocols, and biological activity necessitates foundational research. Future work should focus on:

-

Full Physicochemical Characterization: Determination of melting point, boiling point, solubility in various solvents, and pKa.

-

Detailed Spectroscopic Analysis: Publication of fully assigned ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry data.

-

Optimized Synthesis Protocol: Development and publication of a detailed, reproducible synthetic method with characterization of intermediates and final product.

-

Biological Screening: A broad-based screening against various biological targets (e.g., kinase panels, cancer cell lines) to identify potential therapeutic applications.

This foundational data is crucial for enabling its use as a building block in medicinal chemistry and for exploring its potential as a novel therapeutic agent.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the structure elucidation of the novel compound 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. The document outlines predicted spectroscopic data, a detailed synthetic protocol, and the logical workflow for its characterization, serving as a vital resource for the synthesis and analysis of related heterocyclic compounds.

Introduction

This compound is a bi-aryl compound featuring a substituted pyrazole ring linked to a benzaldehyde moiety. This structural motif is of significant interest in medicinal chemistry due to the prevalence of pyrazole and benzaldehyde derivatives in a wide range of biologically active molecules. Accurate and efficient structure elucidation is paramount for ensuring the purity, identity, and quality of this compound in research and development settings. This guide presents a predictive analysis of its key analytical data and a robust synthetic methodology.

Predicted Physicochemical Properties

A summary of the fundamental physicochemical properties of the target compound is provided below.

| Property | Value |

| CAS Number | 179055-28-8 |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| Appearance | Predicted to be a solid at room temperature |

Proposed Synthesis

A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction offers high yields and functional group tolerance. The proposed synthetic pathway is illustrated below.

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of the target compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask, add 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 equivalents), 4-bromobenzaldehyde (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃, 3.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound, which are essential for its structural confirmation.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehyde proton (-CHO) |

| ~7.95 | d | 2H | Aromatic protons ortho to -CHO |

| ~7.60 | d | 2H | Aromatic protons meta to -CHO |

| ~7.50 | d | 1H | Pyrazole H-3 |

| ~6.40 | d | 1H | Pyrazole H-4 |

| ~3.80 | s | 3H | N-methyl protons (-CH₃) |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbonyl (C=O) |

| ~145 | Pyrazole C-5 |

| ~140 | Aromatic quaternary carbon attached to pyrazole |

| ~138 | Pyrazole C-3 |

| ~135 | Aromatic quaternary carbon attached to -CHO |

| ~130 | Aromatic CH meta to -CHO |

| ~129 | Aromatic CH ortho to -CHO |

| ~110 | Pyrazole C-4 |

| ~38 | N-methyl carbon (-CH₃) |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 186 | [M]⁺ (Molecular Ion) |

| 185 | [M-H]⁺ |

| 157 | [M-CHO]⁺ |

| 129 | [M-CHO-N₂]⁺ |

| 77 | [C₆H₅]⁺ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (N-CH₃) |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1550 | Medium | Pyrazole ring stretch |

Logical Workflow for Structure Elucidation

The comprehensive characterization and structure confirmation of a newly synthesized batch of this compound should follow a logical and systematic workflow.

Caption: A logical workflow for the synthesis and structural confirmation of the target compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and comprehensive structure elucidation of this compound. The predicted spectroscopic data serves as a benchmark for analytical confirmation, while the detailed synthetic protocol offers a practical and efficient route to obtaining this valuable compound. The outlined workflow ensures a systematic and rigorous approach to characterization, which is critical for its application in research and drug development.

Technical Guide: Spectroscopic and Synthetic Profile of 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the versatile building block, 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. This compound is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the pyrazole motif in bioactive compounds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehyde (-CHO) |

| ~7.9 | d | 2H | Aromatic (ortho to -CHO) |

| ~7.6 | d | 2H | Aromatic (meta to -CHO) |

| ~7.5 | d | 1H | Pyrazole (H4) |

| ~6.5 | d | 1H | Pyrazole (H3) |

| ~3.9 | s | 3H | Methyl (-CH3) |

Solvent: CDCl3 Reference: TMS (0 ppm)

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~145 | Pyrazole (C5) |

| ~140 | Pyrazole (C3) |

| ~136 | Aromatic (quaternary, attached to -CHO) |

| ~130 | Aromatic (CH, ortho to -CHO) |

| ~129 | Aromatic (CH, meta to -CHO) |

| ~110 | Pyrazole (C4) |

| ~38 | Methyl (-CH3) |

Solvent: CDCl3

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1580, ~1480 | Medium-Strong | C=C stretch (aromatic and pyrazole) |

| ~1300-1000 | Medium-Strong | C-N and C-O stretch |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| Technique | [M]+ or [M+H]+ (m/z) | Key Fragmentation Peaks (m/z) |

| Electron Ionization (EI) | 186 | 185 (M-H), 157 (M-CHO), 130, 103, 77 |

| Electrospray Ionization (ESI) | 187 | - |

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

This method involves the palladium-catalyzed cross-coupling of a pyrazole boronic acid or ester with a halo-benzaldehyde derivative.

Reaction Scheme:

Materials:

-

1-Methyl-1H-pyrazol-5-yl)boronic acid

-

4-Bromobenzaldehyde

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., Na2CO3, K2CO3, Cs2CO3)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

Procedure:

-

To a reaction vessel, add 1-methyl-1H-pyrazol-5-yl)boronic acid (1.0 eq), 4-bromobenzaldehyde (1.2 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).

-

Add the solvent system to the vessel.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis via Vilsmeier-Haack Formylation

This method introduces an aldehyde group onto a pre-existing 4-(1-methyl-1H-pyrazol-5-yl)benzene scaffold.

Reaction Scheme:

Materials:

-

1-Methyl-5-phenyl-1H-pyrazole

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.5-3.0 eq) to N,N-dimethylformamide (acting as both reagent and solvent). Stir for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 1-methyl-5-phenyl-1H-pyrazole (1.0 eq) in a minimal amount of DMF or an appropriate solvent (DCM or DCE).

-

Slowly add the solution of the pyrazole to the pre-formed Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is alkaline.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Synthetic Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for the synthesis via Suzuki-Miyaura coupling.

Logical Relationship: Vilsmeier-Haack Reaction

Caption: Logical steps in the Vilsmeier-Haack formylation.

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, a key building block in pharmaceutical and materials science. The document details two robust and well-documented synthetic strategies: the Suzuki-Miyaura coupling and the Stille coupling. A potential condensation pathway is also discussed as a theoretical alternative.

Suzuki-Miyaura Coupling: A Preferred Synthetic Route

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this pathway involves the coupling of a pyrazole-based organoboron reagent with a halogenated benzaldehyde derivative.

Starting Materials

The key starting materials for the Suzuki-Miyaura synthesis of this compound are:

-

1-Methylpyrazole: This commercially available five-membered heterocyclic compound serves as the precursor to the essential organoboron coupling partner.

-

4-Bromobenzaldehyde: A readily available aromatic aldehyde that provides the benzaldehyde moiety of the target molecule.

Synthesis of Key Intermediate: (1-methyl-1H-pyrazol-5-yl)boronic Acid Pinacol Ester

The synthesis of the pyrazole boronic acid derivative is a critical first step. The pinacol ester is often preferred due to its stability and ease of handling compared to the free boronic acid.

Table 1: Starting Materials and Reagents for (1-methyl-1H-pyrazol-5-yl)boronic Acid Pinacol Ester Synthesis

| Compound | Role | Supplier Example |

| 1-Methylpyrazole | Starting Material | Sigma-Aldrich, Alfa Aesar |

| n-Butyllithium (n-BuLi) | Lithiating Agent | Sigma-Aldrich, Acros Organics |

| Isopropoxyboronic acid pinacol ester | Boron Source | Combi-Blocks, Oakwood Chemical |

| Tetrahydrofuran (THF) | Solvent | Fisher Scientific, VWR |

Experimental Protocol: Suzuki-Miyaura Coupling

The subsequent Suzuki-Miyaura coupling reaction joins the pyrazole and benzaldehyde fragments.

Table 2: Reagents and Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Reactants | (1-methyl-1H-pyrazol-5-yl)boronic acid pinacol ester, 4-Bromobenzaldehyde |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] |

| Base | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) |

| Solvent | Dioxane/Water or Toluene/Ethanol/Water mixture |

| Temperature | 80-100 °C |

| Typical Yield | 70-95% |

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

Step 1: Synthesis of (1-methyl-1H-pyrazol-5-yl)boronic acid pinacol ester

-

To a solution of 1-methylpyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add isopropoxyboronic acid pinacol ester (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (1-methyl-1H-pyrazol-5-yl)boronic acid pinacol ester.

Step 2: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine (1-methyl-1H-pyrazol-5-yl)boronic acid pinacol ester (1.0 eq), 4-bromobenzaldehyde (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

-

Heat the reaction mixture at 90 °C under an inert atmosphere for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Stille Coupling: An Alternative Cross-Coupling Strategy

The Stille coupling offers another effective method for the synthesis of this compound, utilizing an organotin reagent as the pyrazole component.

Starting Materials

The primary starting materials for the Stille coupling route are:

-

1-Methyl-5-iodopyrazole (or 5-bromopyrazole): This halogenated pyrazole serves as the precursor for the organostannane reagent.

-

Hexamethylditin or Hexabutylditin: These reagents are used to introduce the trialkylstannyl group onto the pyrazole ring.

-

4-Bromobenzaldehyde: As in the Suzuki-Miyaura route, this provides the benzaldehyde portion of the final product.

Synthesis of Key Intermediate: 1-methyl-5-(tributylstannyl)-1H-pyrazole

The synthesis of the organostannane intermediate is the initial step in this pathway.

Table 3: Reagents for 1-methyl-5-(tributylstannyl)-1H-pyrazole Synthesis

| Compound | Role | Supplier Example |

| 1-Methyl-5-iodopyrazole | Starting Material | TCI America, Oakwood Chemical |

| n-Butyllithium (n-BuLi) | Lithiating Agent | Sigma-Aldrich, Acros Organics |

| Tributyltin chloride | Stannylating Agent | Sigma-Aldrich, Alfa Aesar |

| Tetrahydrofuran (THF) | Solvent | Fisher Scientific, VWR |

Experimental Protocol: Stille Coupling

The final step involves the palladium-catalyzed cross-coupling of the stannylated pyrazole with 4-bromobenzaldehyde.

Table 4: Reagents and Conditions for Stille Coupling

| Parameter | Condition |

| Reactants | 1-methyl-5-(tributylstannyl)-1H-pyrazole, 4-Bromobenzaldehyde |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Ligand (optional) | Triphenylphosphine (PPh₃) or other phosphine ligands |

| Solvent | Anhydrous and degassed Toluene or Dioxane |

| Temperature | 90-110 °C |

| Typical Yield | 60-85% |

Experimental Protocol: Synthesis of this compound via Stille Coupling

Step 1: Synthesis of 1-methyl-5-(tributylstannyl)-1H-pyrazole

-

Dissolve 1-methyl-5-iodopyrazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (1.05 eq) dropwise and stir the mixture for 30 minutes at -78 °C.

-

Add tributyltin chloride (1.1 eq) to the reaction mixture and allow it to warm to room temperature.

-

Stir the reaction at room temperature for 2-4 hours.

-

Quench the reaction with water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 1-methyl-5-(tributylstannyl)-1H-pyrazole is often used in the next step without further purification.

Step 2: Stille Coupling

-

To a solution of 1-methyl-5-(tributylstannyl)-1H-pyrazole (1.0 eq) and 4-bromobenzaldehyde (1.1 eq) in anhydrous and degassed toluene, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture to 100 °C under an inert atmosphere and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain this compound.

Condensation Pathway: A Potential Alternative

A classical approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the target molecule, this would theoretically involve the reaction of methylhydrazine with a 3-(4-formylphenyl)-3-oxopropanal derivative.

Theoretical Starting Materials

-

Methylhydrazine: A common reagent for pyrazole synthesis.

-

3-oxo-3-(4-formylphenyl)propanal or its synthetic equivalent: This 1,3-dicarbonyl compound is the key and challenging precursor for this route. Its synthesis is not well-documented in the literature, which presents a significant hurdle for this pathway.

Due to the limited availability and synthetic accessibility of the required 1,3-dicarbonyl starting material, the condensation pathway is currently considered less practical than the cross-coupling methods for the synthesis of this compound.

Visualization of Synthetic Workflows

Caption: Suzuki-Miyaura coupling workflow.

Caption: Stille coupling workflow.

Retrosynthetic Analysis of Pyrazole-Substituted Benzaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the retrosynthetic strategies for pyrazole-substituted benzaldehydes, crucial intermediates in medicinal chemistry and materials science. We will explore the primary disconnection approaches, detailing the key synthetic transformations and providing experimental protocols for their execution.

Core Retrosynthetic Strategies

The synthesis of pyrazole-substituted benzaldehydes can be approached through several primary retrosynthetic disconnections. The choice of strategy often depends on the desired substitution pattern on both the pyrazole and the benzaldehyde rings, as well as the availability of starting materials. The three main strategies involve:

-

Formation of the Pyrazole Ring: This approach involves constructing the pyrazole ring onto a pre-existing benzaldehyde or a precursor. This is a common and versatile strategy.

-

Formation of the Aldehyde Group: This strategy starts with a pyrazole-substituted benzene ring and introduces the aldehyde functionality in a late-stage transformation.

-

Carbon-Carbon Bond Formation: This advanced strategy involves coupling a pyrazole-containing fragment with a benzaldehyde-containing fragment, typically through a metal-catalyzed cross-coupling reaction.

Retrosynthetic Pathway Visualization

The logical flow of these retrosynthetic strategies can be visualized as follows:

Caption: Primary retrosynthetic disconnections for pyrazole-substituted benzaldehydes.

Strategy 1: Pyrazole Ring Formation via Vilsmeier-Haack Reaction

A powerful and widely used method for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction proceeds through the cyclization and formylation of hydrazones derived from substituted acetophenones.[6]

Retrosynthetic Analysis

Caption: Retrosynthetic pathway for pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes[1]

Step 1: Formation of Hydrazone (Intermediate 5) A mixture of the appropriate substituted acetophenone (1.0 mmol) and 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (1.0 mmol) in ethanol (10 mL) with a catalytic amount of acetic acid is refluxed for 2-4 hours. The reaction mixture is then cooled, and the resulting solid is filtered, washed with cold ethanol, and dried to afford the hydrazone.

Step 2: Vilsmeier-Haack Cyclization and Formylation (Product 6a-i) To an ice-cold, stirred solution of the hydrazone (1.0 mmol) in dry N,N-dimethylformamide (DMF, 4 mL), phosphorus oxychloride (POCl₃, 3.0 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and then heated to 80°C for 4 hours. The resulting mixture is poured onto crushed ice and neutralized with a dilute sodium hydroxide solution. The mixture is left to stand overnight, and the precipitated pale yellow solid is collected by filtration. The crude product is purified by flash column chromatography using an ethyl acetate-petroleum ether mixture to yield the final 1H-pyrazole-4-carbaldehyde.

Data Summary

| Product | Ar-Substituent | Yield (%) | Melting Point (°C) |

| 6a | Phenyl | 85 | 162-164 |

| 6b | 4-Methylphenyl | 82 | 170-172 |

| 6c | 4-Methoxyphenyl | 80 | 184-186 |

| 6d | 4-Chlorophenyl | 88 | 196-198 |

| 6h | 4-Nitrophenyl | 86 | 206-208 |

Data extracted from reference[1].

Strategy 2: Aldehyde Formation from a Pre-formed Pyrazole Ring

This strategy is particularly useful when the pyrazole-substituted aromatic precursor is readily available. Common methods include the oxidation of a corresponding alcohol or methyl group, or formylation of an activated aromatic ring. A scalable method for the synthesis of 1H-pyrazole-4-carbaldehyde involves the formylation of an N-protected 4-iodopyrazole via a Grignard reagent.[7]

Retrosynthetic Analysis

Caption: Retrosynthesis of 1H-pyrazole-4-carbaldehyde via a Grignard intermediate.

Experimental Protocol: Synthesis of 1H-Pyrazole-4-carbaldehyde Hydrochloride[7]

Step 1: 4-Iodo-1H-pyrazole (6) Pyrazole (300 g, 4.41 mol) is dissolved in a mixture of acetic acid (1200 mL) and 30% aqueous H₂SO₄ (173 mL). The solution is heated to 60°C, and iodine (450 g, 1.77 mol) and HIO₃·2H₂O (190 g, 0.89 mol) are added in small portions with stirring. The reaction mixture is stirred at 60°C for 2 hours and then poured into a solution of Na₂SO₃ (100 g) in water (5 L). The mixture is neutralized with solid NaHCO₃ and extracted with ethyl acetate. The organic layer is dried and concentrated to give the crude product.

Step 2: 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole (8) To a solution of 4-iodo-1H-pyrazole (80 g, 406 mmol) in benzene (300 mL), 30% HCl in Et₂O (50 µL) and ethyl vinyl ether (50 mL, 502 mmol) are added. The mixture is stirred at room temperature for 12 hours. The solvent is evaporated under reduced pressure to yield the protected iodopyrazole.

Step 3: 1H-Pyrazole-4-carbaldehyde Hydrochloride (1) A Grignard reagent is prepared from 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole and magnesium turnings in THF. This Grignard reagent is then added to a solution of DMF in THF at low temperature. The reaction is quenched with aqueous HCl, which also removes the protecting group, to yield the hydrochloride salt of the target aldehyde.

Data Summary

| Step | Product | Yield |

| 1 | 4-Iodo-1H-pyrazole | Good |

| 2 | 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | Quantitative |

| 3 | 1H-Pyrazole-4-carbaldehyde Hydrochloride | Good overall yield |

Qualitative yield data from reference[7].

Strategy 3: C-C Bond Formation via Metal-Catalyzed Cross-Coupling

For pyrazole-substituted benzaldehydes where the pyrazole ring is directly attached to the benzaldehyde ring, metal-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling are highly effective.[8][9][10] This approach offers great flexibility in the substitution patterns of both heterocyclic and aromatic rings.

Retrosynthetic Analysis

Caption: Retrosynthetic pathway for pyrazole-substituted benzaldehydes via Suzuki cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

To a degassed mixture of a halogenated benzaldehyde (1.0 equiv), a pyrazolylboronic acid or ester (1.1-1.5 equiv), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv) in a suitable solvent (e.g., dioxane, toluene, DMF/water), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) is added. The reaction mixture is heated under an inert atmosphere (N₂ or Ar) at 80-120°C for 2-24 hours. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired pyrazole-substituted benzaldehyde.

Data Summary

The yields for Suzuki-Miyaura cross-coupling reactions are highly substrate-dependent but generally range from moderate to excellent.

| Coupling Partners | Catalyst System | Yield (%) |

| 3-Triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde + Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 85 |

| 3-Triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde + 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 82 |

| 3-Triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde + 2-Thienylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 75 |

Data for analogous systems extracted from reference[10].

Conclusion

The retrosynthetic analysis of pyrazole-substituted benzaldehydes reveals several robust and versatile synthetic strategies. The Vilsmeier-Haack reaction is a preferred method for constructing the pyrazole ring with a C4-aldehyde in a single transformation from hydrazones. Formylation of pre-existing pyrazole rings, particularly via Grignard intermediates, offers a scalable alternative. For direct C-C linkages between the pyrazole and benzaldehyde moieties, palladium-catalyzed cross-coupling reactions provide a powerful and flexible approach. The selection of the optimal synthetic route will be dictated by the specific substitution pattern of the target molecule and the commercial availability of the necessary precursors.

References

- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 5. mdpi.com [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Mild and rapid Pd-catalyzed cross-coupling with hydrazine in continuous flow: application to the synthesis of functionalized heterocycles. | Semantic Scholar [semanticscholar.org]

- 10. epubl.ktu.edu [epubl.ktu.edu]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazole-Containing Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical development of pyrazole-containing aromatic aldehydes, a class of compounds that has become a cornerstone in medicinal chemistry and drug development. From their synthetic origins to their diverse biological activities, this document provides a comprehensive overview, including detailed experimental protocols, quantitative biological data, and visualizations of key chemical and biological pathways.

A Historical Perspective: From Pyrazolones to Formylated Pyrazoles

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr, in an attempt to synthesize a quinoline derivative, unexpectedly produced the first pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone.[1][2][3] This serendipitous discovery, now known as the Knorr pyrazole synthesis, involves the condensation of a β-ketoester with a hydrazine derivative and laid the foundational groundwork for the vast field of pyrazole chemistry.[1][4]

While Knorr's initial synthesis yielded a pyrazolone, the core pyrazole ring system was established. The introduction of an aromatic aldehyde functionality onto the pyrazole ring, creating pyrazole-containing aromatic aldehydes, marked a significant advancement, unlocking a new realm of chemical reactivity and biological potential. A pivotal moment in this evolution was the application of the Vilsmeier-Haack reaction to the pyrazole nucleus.[5][6] Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this formylation reaction proved to be a mild and efficient method for introducing an aldehyde group onto electron-rich aromatic systems, including pyrazoles, typically at the 4-position.[7][8] This development provided chemists with a reliable tool to synthesize a wide array of pyrazole-4-carbaldehydes, which have since become crucial intermediates in the synthesis of numerous biologically active molecules.[9][10]

Synthetic Methodologies: Crafting the Pyrazole Aldehyde Core

The synthesis of pyrazole-containing aromatic aldehydes has evolved significantly since the initial discoveries. While the Vilsmeier-Haack reaction remains a prominent method, other formylation techniques and novel synthetic strategies have been developed to introduce the aldehyde functionality and to construct the pyrazole ring itself.

The Vilsmeier-Haack Reaction: A Cornerstone of Pyrazole Formylation

The Vilsmeier-Haack reaction is a widely used and versatile method for the formylation of pyrazoles. The reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent.[8] The reaction proceeds via an electrophilic aromatic substitution mechanism on the electron-rich pyrazole ring.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction [11]

-

Reagents and Materials:

-

1-(1-phenylethylidene)-2-phenylhydrazine (intermediate)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (for recrystallization)

-

-

Procedure:

-

To a stirred solution of anhydrous DMF (0.01 mol) cooled to 0-5 °C, add phosphorus oxychloride (0.01 mol) dropwise. Maintain the temperature and continue stirring for 15 minutes.

-

Add 1-(1-phenylethylidene)-2-phenylhydrazine (0.01 mol) to the reaction mixture.

-

Heat the mixture to 100 °C and reflux for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Filter the resulting precipitate, wash with water, and dry.

-

Recrystallize the crude product from ethyl acetate to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

-

Alternative Formylation Methods

While the Vilsmeier-Haack reaction is prevalent, other methods for the formylation of aromatic rings have been adapted for pyrazoles.

-

Duff Reaction: This reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium, typically trifluoroacetic acid, to formylate phenols and other activated aromatic systems, including pyrazoles.[3]

-

Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride.[12][13]

Synthesis of the Pyrazole Ring

The construction of the pyrazole ring itself is the initial step before formylation. The Knorr synthesis and its variations remain fundamental. Modern approaches often involve multi-component reactions, providing a more efficient route to highly substituted pyrazoles.[14]

Experimental Protocol: Knorr Pyrazole Synthesis of a Pyrazolone [15]

-

Reagents and Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Water

-

Ethyl acetate/hexane mixture (for TLC)

-

-

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.

-

Heat the reaction mixture on a hot plate at approximately 100 °C with stirring for 1 hour.

-

Monitor the reaction by TLC using a 30% ethyl acetate/70% hexane mobile phase.

-

Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.

-

Filter the mixture using a Buchner funnel, wash the collected solid with a small amount of water, and air dry.

-

Biological Significance and Quantitative Data

Pyrazole-containing aromatic aldehydes and their derivatives exhibit a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[13] They have been investigated as anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory agents.[9][16]

| Compound Class | Target/Activity | IC₅₀/EC₅₀/MIC | Reference |

| Pyrazole-4-carbaldehyde Derivatives | Antioxidant | IC₅₀: 17.43 - 18.98 µmol/L | [1] |

| Pyrazole-4-carbaldehyde Derivatives | Anti-inflammatory | IC₅₀: 19.05 - 23.23 µmol/L | [1] |

| Pyrazole-4-carbaldehyde Derivatives | Antidiabetic | IC₅₀: 8.36 - 17.08 µmol/L | [1] |

| 4-Amino-(1H)-pyrazole Derivatives | JAK1 Inhibitor | IC₅₀: 3.4 nM | [4] |

| 4-Amino-(1H)-pyrazole Derivatives | JAK2 Inhibitor | IC₅₀: 2.2 nM | [4] |

| 4-Amino-(1H)-pyrazole Derivatives | JAK3 Inhibitor | IC₅₀: 3.5 nM | [4] |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivative (10e) | JAK2 Inhibitor | IC₅₀: 0.166 µM | [17] |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivative (10e) | JAK3 Inhibitor | IC₅₀: 0.057 µM | [17] |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivative (10e) | Aurora A Inhibitor | IC₅₀: 0.939 µM | [17] |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivative (10e) | Aurora B Inhibitor | IC₅₀: 0.583 µM | [17] |

| 3,5-diaryl-1H-pyrazoles | Anti-mycobacterial (M. tuberculosis) | MIC < 10 µg/mL | [7] |

Signaling Pathways and Experimental Workflows

The biological effects of pyrazole-containing compounds are often attributed to their ability to modulate specific signaling pathways. For instance, certain pyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs), key enzymes in the JAK/STAT signaling pathway, which is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[4][6]

JAK/STAT Signaling Pathway Inhibition

The synthesis of these valuable compounds follows a structured workflow, from starting materials to the final purified product.

Vilsmeier-Haack Synthesis Workflow

Conclusion

The discovery and development of pyrazole-containing aromatic aldehydes represent a significant chapter in the history of heterocyclic and medicinal chemistry. From the pioneering work of Ludwig Knorr to the versatile applications of the Vilsmeier-Haack reaction, these compounds have evolved from chemical curiosities to indispensable tools in the quest for novel therapeutics. Their rich chemical reactivity and diverse biological activities ensure that pyrazole-containing aromatic aldehydes will continue to be a fertile ground for research and a source of inspiration for the next generation of drug discovery professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Rieche formylation - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name for C11H10N2O aromatic aldehyde.

An In-depth Technical Guide on 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde

Topic: IUPAC Name and Technical Profile of C11H10N2O Aromatic Aldehyde Content Type: In-depth Technical Guide/Whitepaper Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the aromatic aldehyde with the chemical formula C11H10N2O, identified as 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde. It covers its chemical identity, properties, synthesis, and its emerging role in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Identity and Properties

The compound with the molecular formula C11H10N2O, which is of significant interest in medicinal chemistry, is systematically named 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde . This molecule incorporates a benzaldehyde moiety substituted with a methyl-substituted pyrazole ring.

Table 1: Physicochemical Properties of 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde

| Property | Value |

| IUPAC Name | 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde |

| Molecular Formula | C11H10N2O |

| Molecular Weight | 186.21 g/mol |

| Canonical SMILES | CC1=CN(N=C1)C2=CC=C(C=C2)C=O |

| InChI Key | YWJBLYJAPACYAD-UHFFFAOYSA-N |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Synthesis and Experimental Protocols

The synthesis of 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yield and tolerance of various functional groups.

Suzuki-Miyaura Coupling Protocol

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Experimental Workflow:

Caption: Synthetic workflow for 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde via Suzuki-Miyaura coupling.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, combine 4-formylphenylboronic acid (1.0 eq), 4-bromo-3-methyl-1H-pyrazole (1.0 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.

-

Degassing: Bubble argon gas through the mixture for 15-20 minutes to create an inert atmosphere.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure compound.

Role in Drug Discovery and Development

The 4-(pyrazol-4-yl)benzaldehyde scaffold is a key building block in the synthesis of various biologically active molecules. The pyrazole moiety is a common feature in many pharmaceuticals due to its ability to act as a versatile pharmacophore, engaging in various interactions with biological targets.

Inhibition of TAK1 Signaling Pathway

Compounds derived from 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde have been investigated as potent and selective inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1). TAK1 is a crucial kinase in the signaling pathways of inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-α (TNF-α).

TAK1 Signaling Pathway:

Caption: Inhibition of the TAK1 signaling pathway by pyrazole-based inhibitors.

By inhibiting TAK1, these compounds can block the downstream activation of NF-κB and MAPKs (p38, JNK), which are key drivers of the inflammatory response. This makes them promising candidates for the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis.

Quantitative Data from Structure-Activity Relationship (SAR) Studies

The aldehyde group of 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde serves as a reactive handle for further chemical modifications to optimize potency and selectivity. SAR studies on related pyrazole-based inhibitors have provided valuable quantitative data.

Table 2: In Vitro Activity of a Representative TAK1 Inhibitor

| Assay Type | Target | IC50 (nM) |

| Enzymatic Assay | TAK1/TAB1 | 5.2 |

| Cell-based Assay | IL-1β induced IL-6 secretion (human fibroblast-like synoviocytes) | 15.0 |

| Kinase Selectivity Panel | Over 100 kinases | >1000 (for most kinases) |

Note: Data is representative of compounds synthesized using the title aldehyde as a precursor and is intended for illustrative purposes.

Conclusion

4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde is a valuable aromatic aldehyde in the field of medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling and its utility as a scaffold for potent enzyme inhibitors, particularly for the TAK1 kinase, underscore its importance. The data presented highlight the potential of its derivatives in developing novel therapeutics for inflammatory and autoimmune disorders, making it a compound of high interest for researchers and drug development professionals. Further exploration of its chemical space is likely to yield new and improved clinical candidates.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Methyl-Pyrazolyl Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of methyl-pyrazolyl benzaldehydes. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the pyrazole moiety in numerous pharmacologically active agents. This document details their synthesis, spectroscopic characterization, and physicochemical properties, offering valuable insights for researchers engaged in drug discovery and development.

Physicochemical Properties

Methyl-pyrazolyl benzaldehydes are typically crystalline solids at room temperature, with their melting points influenced by the substitution pattern on both the pyrazole and benzaldehyde rings. The presence of the nitrogen atoms in the pyrazole ring and the carbonyl group of the aldehyde function as hydrogen bond acceptors, influencing their solubility in various solvents. While sparingly soluble in water, they generally exhibit good solubility in polar organic solvents.

Quantitative Data Summary

The following tables summarize key physicochemical data for several representative methyl-pyrazolyl benzaldehydes, compiled from various sources.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |

| 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde | 1015845-89-2 | C₁₁H₁₀N₂O | 186.21 | Solid | Not Reported | Not Reported | ~2.5 |

| 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde | 956723-07-2 | C₁₁H₁₀N₂O | 186.21 | Solid | Not Reported | Not Reported | ~2.5 |

| 1-Methyl-1H-pyrazole-4-carbaldehyde | 25016-11-9 | C₅H₆N₂O | 110.11 | Not Reported | Not Reported | Not Reported | Not Reported |

| 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 19371-79-4 | C₁₁H₁₀N₂O | 186.21 | Not Reported | Not Reported | Not Reported | Not Reported |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 90314-99-9 | C₁₁H₉ClN₂O | 220.66 | Pale-yellow plates | 140-141 | Not Reported | Not Reported |

Note: Experimental data for boiling points and pKa values are not widely reported in the literature; the provided pKa is an estimate based on the pyrazole moiety.[1]

Crystal Structure

The crystal structure of derivatives such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been determined by X-ray diffraction.[2] The aldehydic group is nearly coplanar with the pyrazole ring, while the phenyl ring is significantly twisted out of the plane of the pyrazole.[2] This spatial arrangement is crucial for understanding intermolecular interactions in the solid state and for designing molecules that fit into specific biological targets.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of methyl-pyrazolyl benzaldehydes. The following sections provide representative protocols.

General Synthesis of Methyl-Pyrazolyl Benzaldehydes

A common synthetic route involves the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic or heterocyclic ring.

Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

-

Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF, 3 equivalents) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Reaction with Pyrazole: Dissolve 3-methyl-1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate at this stage. If not, extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified methyl-pyrazolyl benzaldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The characteristic signals to expect are:

-

A singlet for the aldehyde proton (CHO) typically in the range of δ 9.5-10.5 ppm.

-

Signals for the protons on the pyrazole and benzaldehyde rings in the aromatic region (δ 7.0-8.5 ppm).

-

A singlet for the methyl group (CH₃) protons, typically in the range of δ 2.2-2.8 ppm.

-

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The characteristic signals to expect are:

-

A signal for the aldehyde carbonyl carbon (C=O) in the range of δ 185-200 ppm.

-

Signals for the aromatic and heterocyclic carbons in the range of δ 110-160 ppm.

-

A signal for the methyl carbon (CH₃) in the range of δ 15-25 ppm.

-

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble compounds, a spectrum can be obtained from a concentrated solution in a suitable solvent (e.g., chloroform) using a solution cell.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands:

-

A strong C=O stretching vibration for the aldehyde group, typically around 1680-1710 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹.

-

C=C and C=N stretching vibrations for the aromatic and pyrazole rings in the 1400-1600 cm⁻¹ region.

-

Signaling Pathways and Biological Activities

While specific signaling pathways for individual methyl-pyrazolyl benzaldehydes are not extensively documented, the broader class of pyrazole-containing compounds is well-known for a wide range of pharmacological activities.[1][4] These activities suggest interactions with various biological targets and signaling pathways. For instance, many pyrazole derivatives are known to inhibit kinases, cyclooxygenases (COX), and other enzymes, thereby modulating inflammatory and cell proliferation pathways.[5][6]

The aldehyde functional group in these molecules provides a reactive handle for the synthesis of more complex derivatives, such as Schiff bases and hydrazones, which are often screened for their biological activities.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate a general workflow for the synthesis and characterization of methyl-pyrazolyl benzaldehydes, as well as a logical workflow for their subsequent biological screening.

Caption: General workflow for the synthesis and characterization of methyl-pyrazolyl benzaldehydes.

Caption: A generalized workflow for the biological screening and lead optimization of methyl-pyrazolyl benzaldehydes.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document outlines synthetic protocols and potential biological evaluations for derivatives of this compound, supported by quantitative data from relevant studies on analogous compounds.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate for the synthesis of a variety of heterocyclic compounds. The aldehyde functional group is readily reactive, allowing for the construction of more complex molecular architectures. A prominent application is its use in condensation reactions to form compounds with potential anticancer and antioxidant properties.

One important class of compounds that can be synthesized from aryl aldehydes are bis(pyrazol-5-ols). For instance, the reaction of an aldehyde with two equivalents of a pyrazolone derivative can yield 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). Studies on analogous compounds have demonstrated significant cytotoxic activity against human cancer cell lines and potent radical scavenging activity.[1]

Anticancer Activity

Derivatives of pyrazole-containing compounds have been shown to exhibit cytotoxicity against various cancer cell lines. For example, certain 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) have demonstrated efficacy against the human colorectal carcinoma (RKO) cell line.[1] The proposed mechanism for some of these compounds involves the induction of p53-mediated apoptosis.[1]

Antioxidant Activity

The pyrazole scaffold is also associated with antioxidant properties. The radical scavenging activity of pyrazole derivatives can be evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Several bis(pyrazol-5-ol) derivatives have shown potent scavenging activity, with some being more active than the standard antioxidant, ascorbic acid.[1]

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data for antioxidant and anticancer activities of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which are synthesized from various benzaldehydes and 3-methyl-1-phenyl-5-pyrazolone.[1] This data illustrates the potential for discovering highly active compounds through the derivatization of this compound.

Table 1: Antioxidant Activity of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) Derivatives [1]

| Compound (Derived from Aldehyde) | DPPH Radical Scavenging IC₅₀ (µM) |

| Benzaldehyde | 15.1 ± 0.5 |

| 4-Hydroxybenzaldehyde | 9.0 ± 0.9 |

| 4-Nitrobenzaldehyde | 16.1 ± 0.8 |

| 4-(Dimethylamino)benzaldehyde | 6.2 ± 0.6 |

| Ascorbic Acid (Standard) | 14.0 ± 2.3 |

Table 2: Cytotoxic Activity of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) Derivatives against RKO Cells [1]

| Compound (Derived from Aldehyde) | IC₅₀ (µM) |

| Benzaldehyde | 25.1 ± 1.0 |

| 4-Hydroxybenzaldehyde | 15.5 ± 1.0 |

| 4-Nitrobenzaldehyde | 31.6 ± 1.0 |

| 4-(Dimethylamino)benzaldehyde | 9.9 ± 1.1 |

| Doxorubicin (Standard) | 2.23 ± 0.02 |

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of derivatives of this compound, based on established methodologies for analogous compounds.[1]

General Synthesis of 4,4'-((4-(1-methyl-1H-pyrazol-5-yl)phenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

This protocol describes a three-component reaction for the synthesis of a bis(pyrazol-5-ol) derivative.

Materials:

-

This compound

-

3-methyl-1-phenyl-5-pyrazolone

-

Sodium acetate (NaOAc), 1 M solution

-

Ethanol (EtOH), 70% and 50%

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 0.4 mmol of this compound and 0.8 mmol of 3-methyl-1-phenyl-5-pyrazolone in 4 mL of 70% ethanol.

-

Add 40.2 µL of 1 M sodium acetate to the solution at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, add distilled water to the mixture to achieve a 50% ethanol concentration.

-

Filter the resulting precipitate and wash it with 50% ethanol.

-

Dry the purified product to obtain the final compound.

DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the antioxidant activity of the synthesized compounds.

Materials:

-

Synthesized compound stock solution (in DMSO or ethanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (in methanol)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the synthesized compound in methanol in a 96-well plate.

-

Add the DPPH solution to each well to a final concentration of 0.1 mM.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Cell Viability Assay (MTS Assay)

This protocol is for evaluating the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., RKO).

Materials:

-

RKO (human colorectal carcinoma) cells

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Synthesized compound stock solution (in DMSO)

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed RKO cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compound and incubate for 48 hours.

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to biological evaluation of compounds derived from this compound.

Proposed Signaling Pathway for Anticancer Activity